Phosphocréatine (hydrate de disodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Phosphocreatine disodium salt hydrate has a wide range of applications in scientific research:

Mécanisme D'action

Phosphocreatine disodium salt hydrate functions as a temporal energy buffer in muscle cells. It regenerates adenosine triphosphate by transferring a high-energy phosphate from itself to adenosine diphosphate, resulting in the formation of adenosine triphosphate and creatine. This process is catalyzed by the enzyme creatine kinase .

Orientations Futures

Phosphocreatine disodium salt hydrate is useful to study nasopharyngeal carcinoma cells and induced temporary cardiac arrest. It also evaluates the effects of adenosine A (2A) receptor modulation in the nucleus accumbens on cocaine seeking in rats . Additionally, it has been used in supplementation studies to improve muscular strength, power, and endurance .

Analyse Biochimique

Biochemical Properties

Phosphocreatine (disodium hydrate) participates in biochemical reactions catalyzed by the enzyme Creatine Phosphokinase . This enzyme catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming creatine and ATP . This reaction is reversible, allowing for the rapid regeneration of ATP during periods of high energy demand .

Cellular Effects

Phosphocreatine (disodium hydrate) has significant effects on various types of cells and cellular processes. It is particularly important in muscle cells, where it serves as a rapidly mobilizable reserve of high-energy phosphates that can be used to regenerate ATP from ADP, thereby sustaining cellular function during periods of high energy demand .

Molecular Mechanism

The molecular mechanism of action of Phosphocreatine (disodium hydrate) involves its interaction with the enzyme Creatine Phosphokinase . This enzyme catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming creatine and ATP . This reaction is reversible, allowing for the rapid regeneration of ATP during periods of high energy demand .

Temporal Effects in Laboratory Settings

The effects of Phosphocreatine (disodium hydrate) can change over time in laboratory settings. For example, the rate of the Creatine Phosphokinase-catalyzed reaction can be influenced by factors such as temperature and pH .

Metabolic Pathways

Phosphocreatine (disodium hydrate) is involved in the creatine phosphate energy shuttle, a metabolic pathway that facilitates the transport of energy within cells . This pathway involves the reversible transfer of a phosphate group from phosphocreatine to ADP to form ATP and creatine .

Transport and Distribution

Phosphocreatine (disodium hydrate) is distributed within cells and tissues according to the energy needs of the cell. It is particularly abundant in tissues with high, fluctuating energy demands such as muscle and brain .

Subcellular Localization

Phosphocreatine (disodium hydrate) is found throughout the cell but is particularly concentrated in the cytosol, where it can rapidly donate phosphate groups to ADP to form ATP .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphocreatine disodium salt hydrate can be synthesized through the phosphorylation of creatine. This process involves the reaction of creatine with phosphoric acid in the presence of sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of phosphocreatine disodium salt hydrate typically involves large-scale chemical synthesis using the same basic reaction principles as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Phosphocreatine disodium salt hydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can donate its phosphate group to adenosine diphosphate to form adenosine triphosphate, or conversely, excess adenosine triphosphate can be used to convert creatine to creatine phosphate via creatine kinase .

Common Reagents and Conditions

Phosphorylation: Creatine, phosphoric acid, sodium hydroxide.

Dephosphorylation: Creatine kinase, adenosine diphosphate

Major Products

Phosphorylation: Phosphocreatine disodium salt hydrate.

Dephosphorylation: Creatine and adenosine triphosphate

Comparaison Avec Des Composés Similaires

Similar Compounds

- Creatine phosphate disodium salt .

- Sodium creatine phosphate dibasic tetrahydrate .

- Phosphocreatine di (tris) salt .

Uniqueness

Phosphocreatine disodium salt hydrate is unique in its rapid ability to regenerate adenosine triphosphate, making it a critical component in muscle energy metabolism. Its high solubility in water and stability under various conditions also make it a preferred choice for both research and industrial applications .

Propriétés

IUPAC Name |

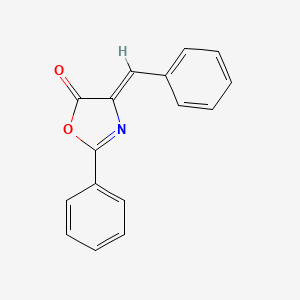

disodium;2-[methyl-(N'-phosphonatocarbamimidoyl)amino]acetic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYPOKBYRXZKS-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N3Na2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)